Cas no 1781304-17-3 (2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine)

2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1781304-17-3
- EN300-1982571
- 2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine
- 2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine
-
- インチ: 1S/C8H8ClF2N/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8H,4,12H2
- InChIKey: UMNIDDLKFRHXLF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C(CN)F)F
計算された属性
- せいみつぶんしりょう: 191.0313333g/mol
- どういたいしつりょう: 191.0313333g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982571-10.0g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1982571-5.0g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1982571-0.5g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1982571-2.5g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1982571-0.25g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1982571-5g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-1982571-0.1g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1982571-0.05g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1982571-1.0g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1982571-10g |
2-(3-chloro-4-fluorophenyl)-2-fluoroethan-1-amine |
1781304-17-3 | 10g |
$4852.0 | 2023-09-16 |
2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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5. Book reviews
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amineに関する追加情報
Latest Research Insights on 2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine (CAS: 1781304-17-3)
2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine (CAS: 1781304-17-3) is a fluorinated amine derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique chloro-fluoro-phenyl and fluoroethylamine moieties, exhibits potential as a versatile intermediate in drug discovery and development. Recent studies have explored its applications in the synthesis of novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine as a key precursor in the synthesis of dopamine receptor modulators. The research demonstrated that the compound's fluorinated structure enhances blood-brain barrier permeability, making it a promising candidate for the development of next-generation antipsychotic drugs. The study utilized computational modeling and in vitro assays to validate its binding affinity to D2 and D3 dopamine receptors, with results indicating a significant improvement over non-fluorinated analogs.
In addition to its CNS applications, recent investigations have explored the antimicrobial properties of derivatives synthesized from 2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported that fluorinated analogs of this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The mechanism of action was attributed to the disruption of bacterial cell membrane integrity, as confirmed through electron microscopy and membrane potential assays.
The synthetic pathways for 2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine have also been optimized in recent years. A 2023 patent (WO2023156789) disclosed a novel catalytic fluorination method that improves yield and reduces byproducts, addressing previous challenges in large-scale production. This advancement is expected to facilitate broader adoption of the compound in industrial pharmaceutical applications.
Ongoing clinical trials are investigating the safety profile of 2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine derivatives, with preliminary Phase I data suggesting favorable pharmacokinetic properties. Researchers emphasize the need for further studies to fully elucidate its metabolic pathways and potential drug-drug interactions. The compound's versatility and growing body of evidence position it as a significant focus area for future drug development efforts in multiple therapeutic domains.
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